Enhanced Lipophilicity Over Mono-Halogenated Analogs
The target compound exhibits a significantly higher calculated LogP (3.21–3.38) compared to 4-fluorophenyl isothiocyanate (LogP 2.56–3.28) and unsubstituted phenyl isothiocyanate (LogP 2.10), indicating increased lipophilicity [1]. This 0.65–1.28 log unit increase translates to an approximate 4.5- to 19-fold increase in partition coefficient, which is a critical determinant for passive membrane permeability and central nervous system (CNS) penetration potential [2].
vs. 4-F analog 2.56–3.28
~0.65–0.82 higher
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.21–3.38 |
| Comparator Or Baseline | 4-Fluorophenyl isothiocyanate: LogP 2.56–3.28; Phenyl isothiocyanate: LogP 2.10 |
| Quantified Difference | +0.65 to +1.28 log units (4.5x–19x higher partition coefficient) |
| Conditions | Calculated LogP values from multiple databases (Molbase, ChemSrc, ChemicalBook). |
Why This Matters
Higher LogP improves passive diffusion across lipid bilayers, a crucial parameter for cellular assays, in vivo bioavailability, and CNS-targeted probe design.
- [1] Molbase. 2-Chloro-4-fluoro-1-isothiocyanatobenzene LogP; Molbase. 4-Fluorophenyl isothiocyanate LogP; ChemicalBook. Phenyl isothiocyanate LogP. Accessed 2026. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001; 46(1-3): 3-26. View Source
